(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine
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Overview
Description
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine is a chiral compound with significant interest in various fields of chemistry and pharmacology. . Its unique structure, featuring a cyclopropane ring, makes it a valuable subject for research and application in different scientific domains.
Preparation Methods
The synthesis of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine can be achieved through several methods. One common approach involves the asymmetric cyclopropanation of olefins using chiral catalysts. This method allows for the efficient transformation of vinylarene substrates at a preparative scale with high enantioselectivity . Another method involves the alkylation and cyclization of chiral intermediates, such as glycine Schiff base complexes, to produce the desired cyclopropane derivatives . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing scalable processes and recyclable catalysts .
Chemical Reactions Analysis
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a valuable tool for studying enzyme mechanisms and protein-ligand interactions . In medicine, this compound has shown potential as a monoamine oxidase inhibitor, making it useful in the treatment of depression and other mood disorders . Additionally, it has applications in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it prevents the breakdown of monoamine neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the brain . This action helps alleviate symptoms of depression and anxiety. The compound’s unique structure allows it to selectively bind to the active site of the enzyme, inhibiting its activity and modulating neurotransmitter levels .
Comparison with Similar Compounds
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine can be compared with other similar compounds, such as (1R,2S)-2-phenylcyclopropanaminium and (1R,2R)-1-methyl-2-phenylcyclopropan-1-amine . While these compounds share structural similarities, their stereochemistry and functional groups can lead to different biological activities and chemical properties. For example, (1R,2S)-2-phenylcyclopropanaminium is also a monoamine oxidase inhibitor but may exhibit different selectivity and potency due to its distinct stereochemistry . The comparison highlights the importance of stereochemistry in determining the unique properties and applications of these compounds.
Properties
Molecular Formula |
C10H13N |
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Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-,10+/m0/s1 |
InChI Key |
MHQDTOHVMGQLTE-VHSXEESVSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)N |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
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